molecular formula C18H18N4O2S B7549406 Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate

Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate

Cat. No. B7549406
M. Wt: 354.4 g/mol
InChI Key: PQKXWFNDCWLHCO-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the triazole family and is known for its unique properties that make it suitable for use in various applications.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound has been found to be effective in inducing apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has been found to have significant biochemical and physiological effects. The compound has been shown to be effective in inhibiting the growth of cancer cells and has also been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has several advantages for use in lab experiments. The compound is easy to synthesize and is relatively stable. However, the compound has certain limitations, including its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research on Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate. One potential direction is the development of more effective formulations of the compound that can be used in the treatment of cancer. Another potential direction is the study of the compound's effects on other diseases and conditions, such as inflammation and autoimmune disorders.
In conclusion, Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate is a compound that has shown significant potential for use in various fields of scientific research. The compound's unique properties make it suitable for use in the treatment of cancer and other diseases. Further research is needed to fully understand the compound's mechanisms of action and to develop more effective formulations for use in clinical settings.

Synthesis Methods

The synthesis of Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate involves a series of chemical reactions. The first step involves the reaction of 4-ethyl-5-pyridin-3-yl-1,2,4-triazole-3-thiol with methyl 4-bromomethylbenzoate in the presence of a base. This reaction results in the formation of the intermediate compound, which is then treated with sodium hydride in the presence of dimethylformamide to obtain the final product.

Scientific Research Applications

Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to be effective in inhibiting the growth of cancer cells and has shown potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-22-16(15-5-4-10-19-11-15)20-21-18(22)25-12-13-6-8-14(9-7-13)17(23)24-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKXWFNDCWLHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate

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